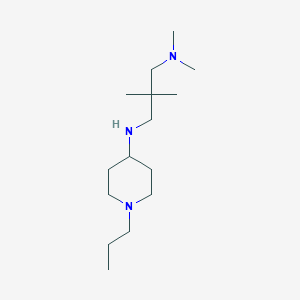
N,N,2,2-tetramethyl-N'-(1-propylpiperidin-4-yl)propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,2,2-tetramethyl-N’-(1-propylpiperidin-4-yl)propane-1,3-diamine is an organic compound that belongs to the class of diamines. This compound is characterized by its unique structure, which includes a piperidine ring and multiple methyl groups. It is used in various chemical and industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2,2-tetramethyl-N’-(1-propylpiperidin-4-yl)propane-1,3-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine, propylamine, and methylating agents.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as sodium or potassium hydroxide.
Purification: The final product is purified using techniques like distillation or recrystallization to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of N,N,2,2-tetramethyl-N’-(1-propylpiperidin-4-yl)propane-1,3-diamine is scaled up using continuous flow reactors and automated systems. These methods ensure consistent quality and yield of the compound. The industrial process may also involve additional steps such as solvent recovery and waste management to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N,N,2,2-tetramethyl-N’-(1-propylpiperidin-4-yl)propane-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions involve the use of reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the nitrogen atoms, where other functional groups replace the existing methyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Production of amines and other reduced forms.
Substitution: Generation of substituted amines with various functional groups.
Scientific Research Applications
N,N,2,2-tetramethyl-N’-(1-propylpiperidin-4-yl)propane-1,3-diamine has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N,2,2-tetramethyl-N’-(1-propylpiperidin-4-yl)propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, neurotransmitter modulation, and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- N,N,N’,N’-Tetramethyl-1,3-propanediamine
- N,N-Dimethylneopentanediamine
- N,N,N’,N’-Tetramethylethylenediamine
Uniqueness
N,N,2,2-tetramethyl-N’-(1-propylpiperidin-4-yl)propane-1,3-diamine is unique due to its specific structural features, including the presence of a piperidine ring and multiple methyl groups. These characteristics confer distinct reactivity and functional properties, making it valuable in various applications compared to its similar counterparts.
Properties
IUPAC Name |
N,N,2,2-tetramethyl-N'-(1-propylpiperidin-4-yl)propane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33N3/c1-6-9-18-10-7-14(8-11-18)16-12-15(2,3)13-17(4)5/h14,16H,6-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZRQPWHDOQGPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NCC(C)(C)CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 3-{[3-(4-methoxyphenyl)propanoyl]amino}-4-methylbenzoate](/img/structure/B5238855.png)
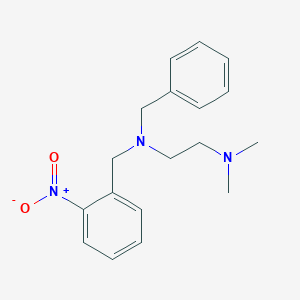
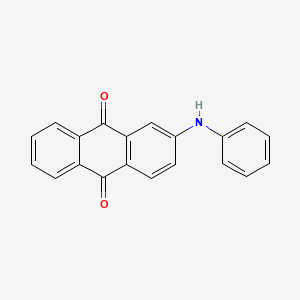
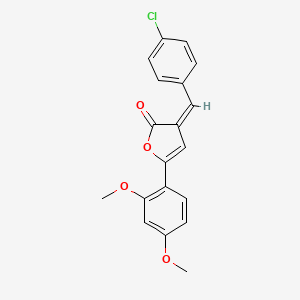
![N-[2-(2,1,3-benzothiadiazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide](/img/structure/B5238892.png)
![4,6-dimethyl-2-{4-[(2-nitrophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5238899.png)
![Oxalic acid;4-[3-(2,3,5-trimethylphenoxy)propyl]morpholine](/img/structure/B5238908.png)
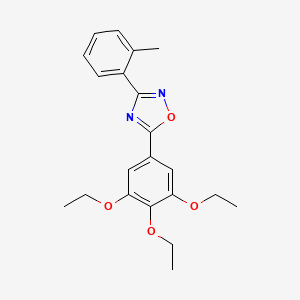
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}acetamide](/img/structure/B5238914.png)
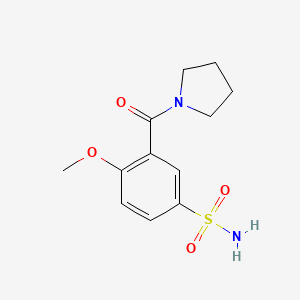
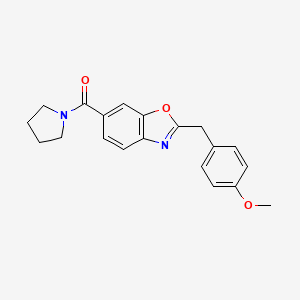
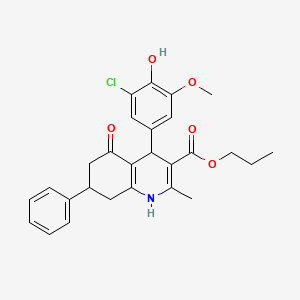
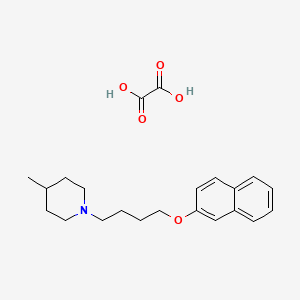
![N-[3-(dimethylamino)propyl]-2-nitrobenzamide](/img/structure/B5238935.png)
